Dspe-peg46-och3
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Overview
Description
This compound is widely used in the field of drug delivery due to its amphiphilic nature, which allows it to form stable micelles and liposomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dspe-peg46-och3 typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) of molecular weight 46, followed by the addition of a methoxy group. The reaction is usually carried out under mild conditions to preserve the integrity of the PEG chain and the phospholipid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as column chromatography and dialysis to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Dspe-peg46-och3 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), due to the presence of PEG.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include azides and alkynes for click chemistry, as well as various catalysts to facilitate the reactions. The reactions are typically carried out under mild conditions to prevent degradation of the PEG and phospholipid components.
Major Products: The major products formed from reactions involving this compound are typically conjugates with other molecules, such as drugs or targeting ligands, which enhance its functionality in drug delivery systems.
Scientific Research Applications
Dspe-peg46-och3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly used in the formulation of liposomes and micelles for drug delivery, which improves the bioavailability and stability of therapeutic agents. Additionally, it is used in the development of nanocarriers for targeted drug delivery and imaging. In regenerative medicine, this compound is employed to create implants and biomedical devices with controlled drug release properties.
Mechanism of Action
The mechanism of action of Dspe-peg46-och3 involves its ability to form stable micelles and liposomes, which encapsulate therapeutic agents and protect them from degradation. The PEG component provides steric stabilization, preventing the recognition and clearance by the reticuloendothelial system, thereby prolonging the circulation time of the drug. The phospholipid component facilitates the interaction with cell membranes, enhancing the delivery of the encapsulated agents to the target cells.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dspe-peg46-och3 include other PEGylated phospholipids such as DSPE-PEG2000 and DSPE-PEG5000 . These compounds also form micelles and liposomes and are used in drug delivery applications.
Uniqueness: What sets this compound apart from other similar compounds is its specific PEG chain length (46), which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its ability to form stable nanocarriers with high encapsulation efficiency and prolonged circulation time .
Properties
Molecular Formula |
C133H263NO55P- |
---|---|
Molecular Weight |
2787.5 g/mol |
IUPAC Name |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C133H264NO55P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-131(135)186-128-130(189-132(136)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)129-188-190(138,139)187-37-36-134-133(137)185-127-126-184-125-124-183-123-122-182-121-120-181-119-118-180-117-116-179-115-114-178-113-112-177-111-110-176-109-108-175-107-106-174-105-104-173-103-102-172-101-100-171-99-98-170-97-96-169-95-94-168-93-92-167-91-90-166-89-88-165-87-86-164-85-84-163-83-82-162-81-80-161-79-78-160-77-76-159-75-74-158-73-72-157-71-70-156-69-68-155-67-66-154-65-64-153-63-62-152-61-60-151-59-58-150-57-56-149-55-54-148-53-52-147-51-50-146-49-48-145-47-46-144-45-44-143-43-42-142-41-40-141-39-38-140-3/h130H,4-129H2,1-3H3,(H,134,137)(H,138,139)/p-1/t130-/m0/s1 |
InChI Key |
ZTKRPKUFADROTE-NAXFYNIXSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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